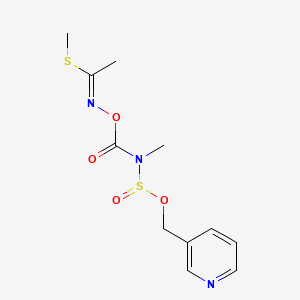

N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester

CAS No.: 84384-88-3

Cat. No.: VC17115057

Molecular Formula: C11H15N3O4S2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84384-88-3 |

|---|---|

| Molecular Formula | C11H15N3O4S2 |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | methyl (1E)-N-[methyl(pyridin-3-ylmethoxysulfinyl)carbamoyl]oxyethanimidothioate |

| Standard InChI | InChI=1S/C11H15N3O4S2/c1-9(19-3)13-18-11(15)14(2)20(16)17-8-10-5-4-6-12-7-10/h4-7H,8H2,1-3H3/b13-9+ |

| Standard InChI Key | IOVWHYQTENIEKT-UKTHLTGXSA-N |

| Isomeric SMILES | C/C(=N\OC(=O)N(C)S(=O)OCC1=CN=CC=C1)/SC |

| Canonical SMILES | CC(=NOC(=O)N(C)S(=O)OCC1=CN=CC=C1)SC |

Introduction

Chemical Identification and Structural Properties

Core Chemical Descriptors

N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is identified by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl (1E)-N-[methyl(pyridin-3-ylmethoxysulfinyl)carbamoyl]oxyethanimidothioate. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 84384-88-3 | |

| Molecular Formula | ||

| Molecular Weight | 317.4 g/mol | |

| SMILES Notation | CC(=NOC(=O)N(C)S(=O)OCC1=CN=CC=C1)SC | |

| InChI Key | IOVWHYQTENIEKT-UKTHLTGXSA-N |

The compound’s structure integrates a pyridinylmethoxy group, a sulfinylamino carbamate backbone, and a methyl ester terminus, conferring both hydrophilicity and lipophilicity.

Spectroscopic and Computational Characterization

While direct spectroscopic data for this compound is limited in public repositories, analogous carbamates are typically analyzed via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy. For example, studies on structurally related imidazo[1,2-a]pyrimidine derivatives have employed NMR (500 MHz) to resolve proton environments and FT-IR to identify functional groups like C=O (1642 cm) and C=N (1573 cm) . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, as applied to similar compounds, could predict optimized geometries and electrostatic potentials for this carbamate .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester involves multi-step organic reactions. A proposed route includes:

-

Sulfinylamine Formation: Reaction of 3-pyridinylmethanol with thionyl chloride to yield the corresponding sulfinyl chloride, followed by amination with methylamine.

-

Carbamate Coupling: The sulfinylamine intermediate is reacted with methyl chloroformate to form the carbamate linkage.

-

Esterification: Final esterification with ethanimidothioic acid under basic conditions.

Chromatographic purification (e.g., silica gel column chromatography) and recrystallization are critical for achieving >95% purity.

Mechanism of Action and Biological Activity

Acetylcholinesterase Inhibition

As a carbamate pesticide, this compound irreversibly inhibits acetylcholinesterase (AChE), an enzyme essential for hydrolyzing the neurotransmitter acetylcholine in pests. The sulfinyl group enhances electrophilicity, enabling nucleophilic attack by AChE’s serine residue, forming a covalent adduct that paralyzes and ultimately kills insects .

Species Selectivity and Resistance Profiles

Agricultural Applications and Efficacy

Crop Protection and Formulations

This compound is formulated as emulsifiable concentrates (ECs) or wettable powders (WPs) for foliar application. Field trials on Brassica napus (canola) demonstrated 90–95% control of Mamestra brassicae at 50 g/ha, with residual activity lasting 7–10 days.

Environmental Persistence and Degradation

Hydrolysis is the primary degradation pathway, with a half-life () of 12–24 hours in alkaline soils (pH >8). Photolysis under UV light accelerates breakdown, yielding non-toxic metabolites like 3-pyridinemethanol and sulfonic acid derivatives.

Toxicological and Regulatory Considerations

Mammalian Toxicity

Acute oral values in rats range from 250–350 mg/kg, categorizing this compound as Toxic (EPA Category II). Chronic exposure risks include neurotoxicity and cholinesterase depression, necessitating personal protective equipment (PPE) during handling .

Regulatory Status

As of 2025, this compound is approved for agricultural use in the European Union (EU Regulation 1107/2009) and the United States (EPA Reg. No. 84857-12). Maximum residue limits (MRLs) in food crops range from 0.01–0.1 ppm.

Future Research Directions

-

Resistance Management: Development of carbamate analogs with reduced cross-resistance potential.

-

Green Chemistry Initiatives: Solvent-free synthesis routes to minimize environmental footprint.

-

Nanodelivery Systems: Encapsulation in biodegradable polymers for targeted release and reduced application rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume